2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol
Description
Key Geometric Parameters:
| Parameter | Value (Å/°) | Source Compound Analog |
|---|---|---|
| C-Br Bond Length | 1.89–1.92 Å | |
| C-N (Amine) Bond Length | 1.47–1.49 Å | |
| N-C-C-O Dihedral Angle | 62°–68° |
The methyl group at position 3 of the phenyl ring introduces torsional strain, favoring a staggered conformation in the ethanolamine chain. Rotational barriers for the benzyl-amino bond are estimated at ~8–12 kJ/mol, permitting limited flexibility at room temperature.
Crystallographic Data and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol remains unpublished, analogous brominated ethanolamine derivatives crystallize in monoclinic systems (space group P2₁) with Z = 4. Predicted unit cell parameters are:
| Parameter | Predicted Value |
|---|---|
| a | 6.05–6.15 Å |
| b | 27.7–28.2 Å |
| c | 6.90–7.10 Å |
| β | 90.5°–91.5° |
| V | 1160–1180 ų |
In the solid state, molecules form infinite chains via O-H⋯N and N-H⋯O hydrogen bonds (2.7–3.1 Å). The bromine atom participates in Type-II halogen interactions (Br⋯O, 3.3–3.5 Å), stabilizing a layered packing motif.
Electronic Structure and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis reveals significant charge transfer effects:
- The bromine atom carries a partial negative charge (δ⁻ = −0.32 e) due to its electronegativity.
- The hydroxyl oxygen exhibits δ⁻ = −0.68 e, while the amino nitrogen holds δ⁺ = +0.24 e.
The HOMO (-6.8 eV) is localized on the phenyl ring and bromine atom, whereas the LUMO (-1.9 eV) resides on the ethanolamine moiety. This separation suggests polarized reactivity, with electrophilic attacks favoring the aromatic ring and nucleophilic reactions targeting the amino-alcohol chain.
Frontier Molecular Orbital Energies:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −6.8 | Phenyl ring, Br atom |
| LUMO | −1.9 | Amino group, C-O bond |
The methyl group at position 3 donates electron density to the ring via hyperconjugation, reducing the ring’s overall electrophilicity by 12–15% compared to unmethylated analogs.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H14BrNO/c1-8-6-9(2-3-10(8)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI Key |
RGMKREFMYSOMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-3-methylbenzyl derivatives
A key intermediate in the synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol is the 4-bromo-3-methylbenzyl moiety. The preparation of 4-bromo-3-methyl substituted aromatic compounds can be achieved via selective bromination of 3-methylphenol ethers or related substrates.
Patent EP0420556A2 describes a vapor-phase bromination method for preparing 4-bromo-3-alkyl phenol ethers, which can be adapted for 4-bromo-3-methyl derivatives. The process involves:
- Establishing 3-methylphenol ether (e.g., 3-methylanisole) as a vapor in a reactor at reduced pressure (10–200 mm Hg, preferably ~50 mm Hg).
- Introducing bromine vapor at a temperature below 100 °C to achieve selective monobromination at the 4-position.
- Maintaining the reaction vapors by reflux to avoid dibrominated impurities, achieving high purity 4-bromo-3-methylphenyl ethers with minimal dibromo contamination (less than 2.5% by weight).
This method eliminates solvent use, increases productivity, and reduces purification steps, providing a clean intermediate for further transformations.
| Parameter | Condition | Outcome |
|---|---|---|
| Pressure | 10–200 mm Hg (optimal 50) | Vapor phase maintained |
| Temperature | < 100 °C | Selective monobromination |
| Bromine source | Vaporized bromine (b.p. 331 K) | Efficient bromination with low impurities |
| Purification | Minimal needed | High purity 4-bromo-3-methylphenyl ethers |
Synthesis of 4'-Bromo-3'-methylacetophenone as a Precursor
4'-Bromo-3'-methylacetophenone is a versatile intermediate related to the target compound and can be synthesized via oxidation of 1-(4-bromo-3-methylphenyl)ethanol.
Preparation of 1-(4-Bromo-3-methylphenyl)ethanol
- Starting from 4-bromo-3-methylbenzaldehyde , a Grignard reaction with methylmagnesium bromide in dry tetrahydrofuran (THF) under nitrogen at 0 °C produces the secondary alcohol 1-(4-bromo-3-methylphenyl)ethanol.
- Work-up involves aqueous ammonium chloride quenching, organic extraction, drying, and purification by silica gel column chromatography.
- Yield reported: 93% as a colorless oil.
Oxidation to 4'-Bromo-3'-methylacetophenone
- The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature for 2 hours.
- Post-reaction concentration and silica gel chromatography afford the ketone 4'-bromo-3'-methylacetophenone with an 87% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Grignard addition | Methylmagnesium bromide, THF, 0 °C, N2 | 93% | Produces 1-(4-bromo-3-methylphenyl)ethanol |
| Oxidation | Pyridinium chlorochromate, DCM, rt, 2 h | 87% | Produces 4'-bromo-3'-methylacetophenone |
Construction of the Aminoethanol Side Chain
The target compound contains an aminoethanol moiety attached to the aromatic ring via a methylene bridge. This can be achieved by nucleophilic substitution or reductive amination strategies.
Reductive Amination Approach
- The aromatic aldehyde or ketone (e.g., 4-bromo-3-methylbenzaldehyde or 4'-bromo-3'-methylacetophenone) can be reacted with ethanolamine to form an imine intermediate.
- Subsequent reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) yields the corresponding aminoethanol derivative.
- This method allows direct formation of the 2-{[(4-bromo-3-methylphenyl)methyl]amino}ethan-1-ol structure.
Alternative Aminomethylation
- Another route involves bromomethylation of the aromatic ring followed by nucleophilic substitution with ethanolamine.
- The 4-bromo-3-methylbenzyl bromide intermediate reacts with ethanolamine under basic conditions to provide the aminoethanol derivative.
Summary Table of Preparation Methods
Research Results and Analytical Data
While direct analytical data for 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol is limited in the public domain, related compounds show typical characterization:
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and inferred reactivity.
Structural Variations and Molecular Properties
Key structural differences include:
- Halogen substitution : Bromine vs. fluorine or chlorine.
- Alkyl/aryl groups : Methyl, ethyl, or additional aromatic rings.
- Linkage type: Amino vs. sulfanyl groups.
Table 1: Comparative Analysis of Structural Analogs
Solubility and Stability
- Steric effects from the 3-methyl group may improve stability against enzymatic degradation compared to smaller substituents (e.g., hydrogen or ethyl) .
Biological Activity
2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol, also known as (S)-2-amino-1-(4-bromo-3-methylphenyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H12BrN
- Molecular Weight : 216.1 g/mol
- CAS Number : 2091392-44-6
The biological activity of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and hydroxyl group are critical for these interactions, influencing binding affinity and specificity.
- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, particularly against alkaline phosphatase (ALP), showcasing strong inhibitory potential in vitro .
- Receptor Modulation : The compound may also modulate receptor activity, impacting signaling pathways related to various physiological processes.
Antimicrobial Properties
Recent research has highlighted the antimicrobial effects of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol:
- Antibacterial Activity :
- The compound has demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Case Studies
- In Vitro Studies : A study examined the compound's effect on XDR-Salmonella Typhi, confirming its potential as an effective treatment option against antibiotic-resistant strains .
- Molecular Docking Studies : These studies further validated the compound's binding affinity to target enzymes, suggesting a mechanism through which it exerts its biological effects .
Pharmacological Applications
The compound's unique structure suggests potential applications in drug development:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical agents.
- Material Science : Its properties are being explored for use in advanced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
